molecular formula C15H17NO3 B7472459 N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide

N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide

Cat. No. B7472459
M. Wt: 259.30 g/mol
InChI Key: JLCGWEPFYHCTIH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide, also known as MTCD, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. MTCD belongs to the family of furan-carboxamides, which are known to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase and histone deacetylase. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been found to have a wide range of biochemical and physiological effects. Studies have shown that N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide can inhibit the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce oxidative stress in cells. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been found to have a protective effect on the liver and kidneys, suggesting that it may have potential as a therapeutic agent for liver and kidney diseases.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with good purity. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide. One area of interest is the development of N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide and to optimize its therapeutic potential. Finally, studies are needed to investigate the safety and toxicity of N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide in humans, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting product is then reacted with 2,4,5-trimethylfuran-3-amine to form N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide. This method has been optimized to produce high yields of N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide with good purity.

Scientific Research Applications

N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-9-10(2)19-11(3)14(9)15(17)16-12-5-7-13(18-4)8-6-12/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCGWEPFYHCTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)NC2=CC=C(C=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2,4,5-trimethylfuran-3-carboxamide

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